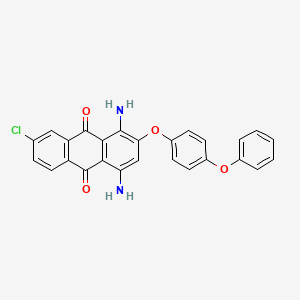
1,4-Diamino-7-chloro-2-(4-phenoxyphenoxy)anthracene-9,10-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Diamino-7-chloro-2-(4-phenoxyphenoxy)anthracene-9,10-dione is a chemical compound that belongs to the anthracene family. Anthracene derivatives are known for their diverse applications in various fields, including organic electronics, photophysics, and medicinal chemistry. This particular compound is characterized by its unique structure, which includes amino, chloro, and phenoxy groups attached to the anthracene core.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Diamino-7-chloro-2-(4-phenoxyphenoxy)anthracene-9,10-dione typically involves multiple steps, starting from readily available anthracene derivatives. One common method involves the following steps:
Nitration: Anthracene is nitrated to introduce nitro groups at specific positions.
Reduction: The nitro groups are then reduced to amino groups using reducing agents such as tin(II) chloride or iron powder.
Halogenation: Chlorination is performed to introduce the chloro group.
Phenoxy Substitution: Finally, phenoxy groups are introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated processes to ensure high yield and purity.
化学反応の分析
Types of Reactions
1,4-Diamino-7-chloro-2-(4-phenoxyphenoxy)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups under strong oxidizing conditions.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents.
Substitution: The phenoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or nitric acid.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Sodium ethoxide or potassium tert-butoxide.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of dechlorinated products.
Substitution: Formation of various substituted anthracene derivatives.
科学的研究の応用
1,4-Diamino-7-chloro-2-(4-phenoxyphenoxy)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its anticancer properties due to its ability to intercalate into DNA.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic devices.
作用機序
The mechanism of action of 1,4-Diamino-7-chloro-2-(4-phenoxyphenoxy)anthracene-9,10-dione involves its interaction with biological molecules. In medicinal applications, it is known to intercalate into DNA, disrupting the replication process and leading to cell death. The phenoxy groups enhance its binding affinity to DNA, while the amino and chloro groups contribute to its overall stability and reactivity.
類似化合物との比較
Similar Compounds
9,10-Diphenylanthracene: Known for its high fluorescence quantum yield and used in triplet-triplet annihilation upconversion.
9,10-Bis(phenylethynyl)anthracene: Exhibits strong blue emission and high thermal stability.
9-(4-Phenylethynyl)anthracene: Used in organic electronics due to its excellent photophysical properties.
Uniqueness
1,4-Diamino-7-chloro-2-(4-phenoxyphenoxy)anthracene-9,10-dione is unique due to its combination of amino, chloro, and phenoxy groups, which impart distinct chemical and physical properties. This makes it a versatile compound for various applications, particularly in medicinal chemistry and organic electronics.
特性
CAS番号 |
88605-39-4 |
|---|---|
分子式 |
C26H17ClN2O4 |
分子量 |
456.9 g/mol |
IUPAC名 |
1,4-diamino-7-chloro-2-(4-phenoxyphenoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C26H17ClN2O4/c27-14-6-11-18-19(12-14)26(31)23-22(25(18)30)20(28)13-21(24(23)29)33-17-9-7-16(8-10-17)32-15-4-2-1-3-5-15/h1-13H,28-29H2 |
InChIキー |
RSRFEGOEHFUIJV-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)OC3=C(C4=C(C(=C3)N)C(=O)C5=C(C4=O)C=C(C=C5)Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


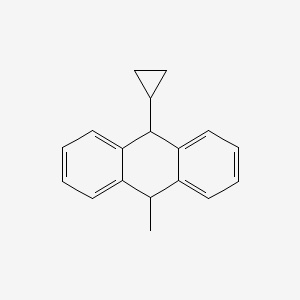
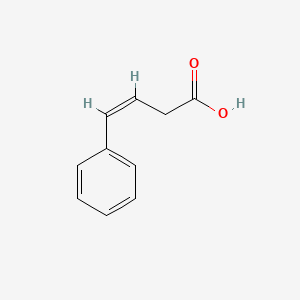

![4-Chloroisoxazolo[4,5-c]pyridine](/img/structure/B13146225.png)
![3-[(2-Chlorophenyl)sulfanyl]-2-methylcyclopentan-1-one](/img/structure/B13146236.png)
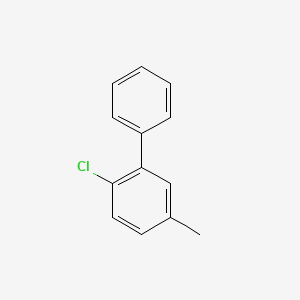
![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanyl-L-seryl-L-leucinamide](/img/structure/B13146244.png)
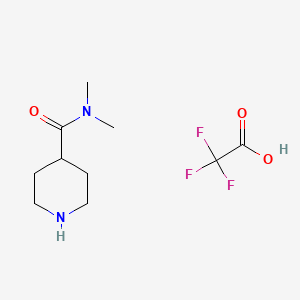
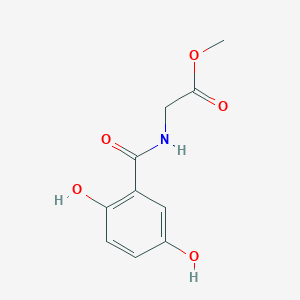

![7-Methoxy-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine](/img/structure/B13146260.png)
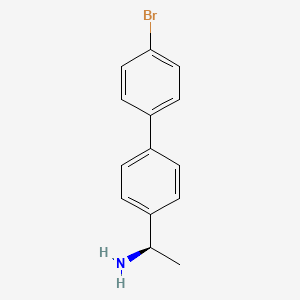
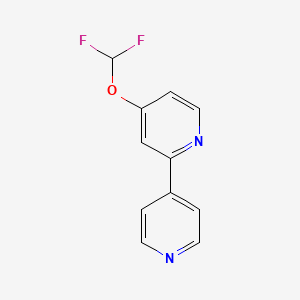
![6'-Chloro-[3,4'-bipyridin]-2'-amine](/img/structure/B13146284.png)
